ethyl 5-(4-chlorophenyl)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-(4-chlorophenyl)-1H-indole-2-carboxylate is a chemical compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-chlorophenyl)-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde to form a hydrazone intermediate. This intermediate undergoes cyclization under acidic conditions to yield the indole core. The chlorophenyl group can be introduced through a substitution reaction, and the esterification of the carboxylic acid group with ethanol completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-chlorophenyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl group or the aromatic ring.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Ethyl 5-(4-chlorophenyl)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of indole chemistry.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in biochemical assays and studies.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 5-(4-chlorophenyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to receptors and enzymes that recognize indole derivatives. This binding can modulate the activity of these targets, leading to various biological effects. The chlorophenyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also features a chlorophenyl group and has been studied for its antiviral activity.
Pyrazole Derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.
Uniqueness
Ethyl 5-(4-chlorophenyl)-1H-indole-2-carboxylate is unique due to its indole core, which is a versatile scaffold in medicinal chemistry. The presence of the chlorophenyl group further enhances its chemical properties, making it a valuable compound for various applications .
Properties
CAS No. |
825623-68-5 |
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Molecular Formula |
C17H14ClNO2 |
Molecular Weight |
299.7 g/mol |
IUPAC Name |
ethyl 5-(4-chlorophenyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H14ClNO2/c1-2-21-17(20)16-10-13-9-12(5-8-15(13)19-16)11-3-6-14(18)7-4-11/h3-10,19H,2H2,1H3 |
InChI Key |
MLWGRVSVXUJEMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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